Cardioselectivity with Intrinsic Sympathomimetic Activity (ISA) Differentiates Acebutolol from Other Beta-Blockers
Acebutolol is a beta-1 selective blocker that also possesses intrinsic sympathomimetic activity (ISA). This combination is rare. In a direct comparison study, atenolol and betaxolol were found to be more cardioselective than acebutolol, but they lack ISA [1]. In a separate analysis, acebutolol was classified as having both beta-1 selectivity (modest effect) and ISA, unlike atenolol and bisoprolol which have strong selectivity but no ISA [2]. This dual property results in a unique hemodynamic profile.
| Evidence Dimension | Beta-1 Selectivity and Intrinsic Sympathomimetic Activity (ISA) |
|---|---|
| Target Compound Data | Beta-1 selectivity: modest effect (+); ISA: present (+) |
| Comparator Or Baseline | Atenolol: Beta-1 selectivity: strong effect (++); ISA: absent (0). Bisoprolol: Beta-1 selectivity: strong effect (++); ISA: absent (0). |
| Quantified Difference | Acebutolol uniquely combines moderate cardioselectivity with ISA, a combination not found in atenolol or bisoprolol. |
| Conditions | Pharmacological classification based on therapeutic drug concentrations [2]. |
Why This Matters
This unique combination is crucial for researchers studying the interplay between beta-1 blockade and partial agonism, and for procurement in clinical scenarios where both properties are desired.
- [1] A Comparison of the Cardioselectivity of Five β-Adrenoceptor Blocking Drugs. Journal of Cardiovascular Pharmacology. (Referenced in search result 5). View Source
- [2] Table 1: β-Blocker Properties. PMC, 2021. (Referenced in search result 0). View Source
